molecular formula C11H9F B8737830 6-Fluoro-1,4-dihydro-1,4-methano-naphthalene CAS No. 58653-71-7

6-Fluoro-1,4-dihydro-1,4-methano-naphthalene

Cat. No. B8737830
M. Wt: 160.19 g/mol
InChI Key: ABCQDMLSRHMYNP-UHFFFAOYSA-N
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Patent
US06605610B1

Procedure details

Magnesium turnings (0.66 g, 27.2 mmol) were stirred in anhydrous THF (10 mL) in a flame dried 75 mL 3 neck round bottom flask equipped with a non-equalizing addition funnel with a N2 flow adapter, magnetic stirrer and efficient condenser equipped with a N2 flow adapter. The flask was stirred and warmed to reflux by a removable heating mantle. 2,5-Difluorobromobenzene (0.1 g) was added followed by of 3N EtMgBr in THF (0.1 mL). The addition funnel was charged with an intimate mixture of cyclopentadiene (1.71 g, 25.9 mmol) and 2,5-difluorobromobenzene (5.0 g, 25.9 mmol). Small portions (˜0.2 mL) of the intimate mixture were introduced to assist initiation (˜4 times). After ˜15 minutes, the reaction initiated (exotherm, and vapor condensation) and heating was maintained as necessary during the addition of the contents of the addition funnel. The reaction was then maintained at reflux for 1 hour.
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
intimate mixture
Quantity
0.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[CH:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.F[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:9]=1Br>C1COCC1>[F:14][C:11]1[CH:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[CH:4]1[CH2:5][CH:6]2[CH:2]=[CH:3]1

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.71 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)Br
Step Three
Name
intimate mixture
Quantity
0.2 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The flask was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried 75 mL 3 neck round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a non-equalizing addition funnel with a N2 flow adapter, magnetic stirrer and efficient condenser
CUSTOM
Type
CUSTOM
Details
equipped with a N2 flow adapter
TEMPERATURE
Type
TEMPERATURE
Details
warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux by a removable heating mantle
ADDITION
Type
ADDITION
Details
2,5-Difluorobromobenzene (0.1 g) was added
CUSTOM
Type
CUSTOM
Details
(exotherm, and vapor condensation)
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
was maintained as
ADDITION
Type
ADDITION
Details
necessary during the addition of the contents of the addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC=1C=C2C3C=CC(C2=CC1)C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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